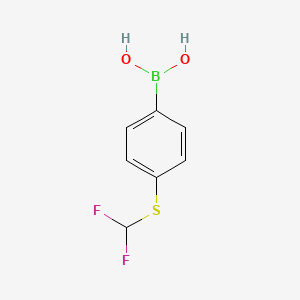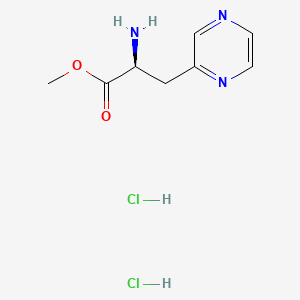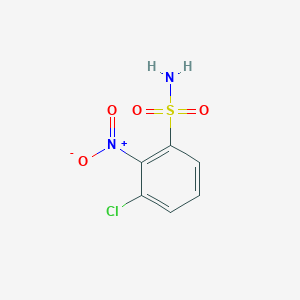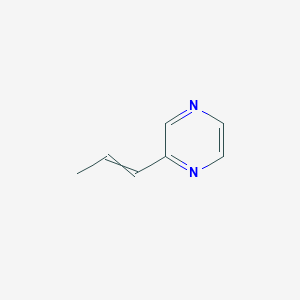![molecular formula C20H24BClO3 B13462631 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylmethanol with 5-methyl-2-hydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of advanced materials and agrochemicals.
Mécanisme D'action
The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(2-bromophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(2-fluorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(2-iodophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the 2-chlorophenyl group in 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and stability compared to its analogs. This makes it particularly effective in certain cross-coupling reactions where other halogenated derivatives may not perform as well .
Propriétés
Formule moléculaire |
C20H24BClO3 |
|---|---|
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
2-[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-10-11-18(23-13-15-8-6-7-9-17(15)22)16(12-14)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 |
Clé InChI |
ZKKDMRPFAUMPKC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)


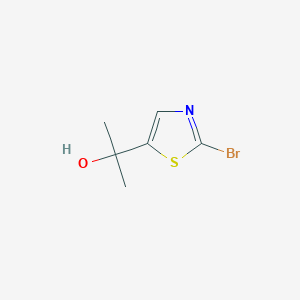
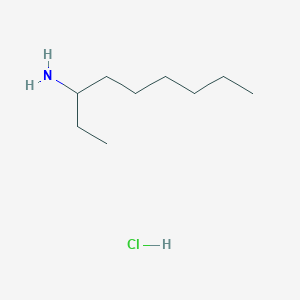
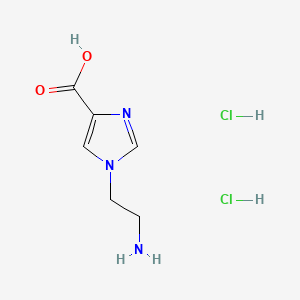
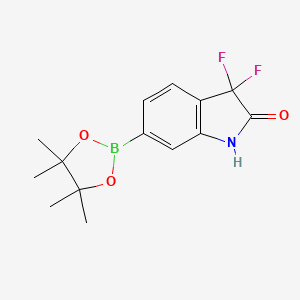
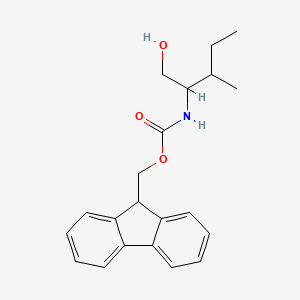
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
